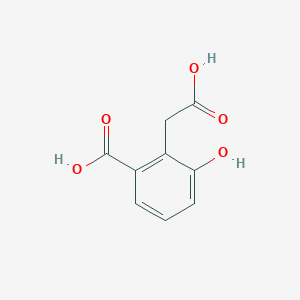
2-(Carboxymethyl)-3-hydroxybenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxymethyl)-3-hydroxybenzoic acid is an organic compound with a carboxymethyl group attached to the second carbon and a hydroxyl group attached to the third carbon of a benzoic acid ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-3-hydroxybenzoic acid typically involves the carboxylation of 3-hydroxybenzoic acid. One common method is the Kolbe-Schmitt reaction, where 3-hydroxybenzoic acid is treated with sodium hydroxide and carbon dioxide under high pressure and temperature to introduce the carboxymethyl group.
Industrial Production Methods
Industrial production of 2-(Carboxymethyl)-3-hydroxybenzoic acid often involves large-scale Kolbe-Schmitt reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxymethyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-3-oxobenzoic acid.
Reduction: Formation of 2-(Carboxymethyl)-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(Carboxymethyl)-3-hydroxybenzoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Carboxymethyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and hydroxyl groups play crucial roles in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxybenzoic acid: Lacks the carboxymethyl group, resulting in different chemical properties and reactivity.
2-Hydroxybenzoic acid (Salicylic acid): Has a hydroxyl group at the second position, leading to different biological activities.
4-Hydroxybenzoic acid: The hydroxyl group is at the fourth position, affecting its chemical behavior and applications.
Uniqueness
2-(Carboxymethyl)-3-hydroxybenzoic acid is unique due to the presence of both carboxymethyl and hydroxyl groups on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(carboxymethyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-7-3-1-2-5(9(13)14)6(7)4-8(11)12/h1-3,10H,4H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHKWFVJVLTRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
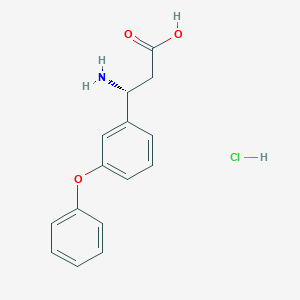

![6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13003147.png)
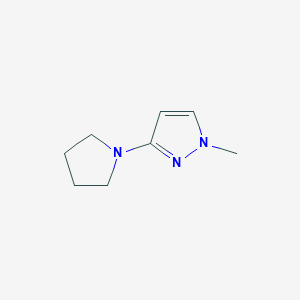
![2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B13003157.png)
![1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid](/img/structure/B13003161.png)
![3-Bromo-2,5-dichloropyrido[2,3-d]pyridazine](/img/structure/B13003162.png)
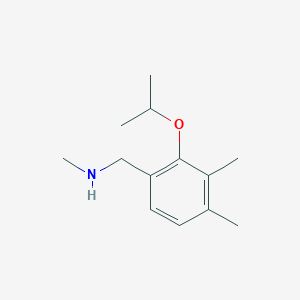
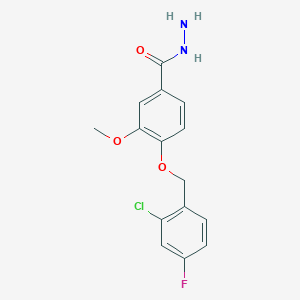
![(R)-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13003188.png)

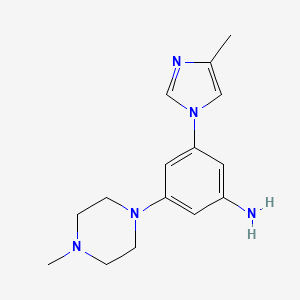

![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B13003215.png)
